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Compound of Interest

Compound Name: (4S)-N-Cbz-4-hydroxy-azepane

CAS No.: 1292324-55-0

Cat. No.: B3342159

Get Quote

Executive Summary
The 4-oxo-azepane scaffold is a critical pharmacophore in the development of cysteine

protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib) and glycosidase inhibitors. The

conversion of (4S)-N-Cbz-4-hydroxy-azepane (1) to N-Cbz-4-oxo-azepane (2) represents a

strategic "late-stage oxidation" that destroys the C4 chiral center to generate an achiral ketone,

which serves as a versatile handle for further functionalization (e.g., reductive amination or

Grignard addition).

This guide details two validated protocols:

Parikh-Doering Oxidation: The preferred method for scalability (gram to kilogram), offering

high yields without cryogenic conditions or heavy metal waste.[1]

Dess-Martin Periodinane (DMP): An accelerated workflow for bench-scale discovery

(milligram to gram), prioritizing speed and operational simplicity.[1]
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The Substrate Challenge
Azepanes (7-membered rings) possess higher conformational flexibility than piperidines.[1] The

oxidation of the C4-hydroxyl group introduces sp² hybridization at the C4 position, altering the

ring pucker.

Risk Factor: 4-Oxo-heterocycles are susceptible to

-elimination under harsh basic or acidic conditions, leading to the formation of

-unsaturated enones.

Solution: Both selected protocols operate under mild, buffered conditions to prevent

elimination and preserve the acid-sensitive Carboxybenzyl (Cbz) protecting group.

Method Selection Matrix
The following table contrasts common oxidation methods for this specific substrate.

Method Reagents Suitability Key Advantage
Critical
Drawback

Parikh-Doering
SO₃[3][4]·Py,

DMSO, Et₃N

Industrial / Scale-

up

Non-cryogenic;

cheap reagents;

scalable.[1][2]

Requires odor

control (DMS

byproduct).[1][2]

Dess-Martin

(DMP)
DMP, DCM R&D / Pilot

Mildest

conditions; rapid;

simple workup.

[2]

Reagent cost;

shock sensitivity

(solid).[1][2]

Swern
(COCl)₂, DMSO,

Et₃N
Standard

Reliable; widely

cited.[1][2]

Cryogenic

(-78°C) required;

difficult on large

scale.

Jones / PCC CrO₃ / PCC Avoid
Strong oxidant.

[1]

Toxic Cr waste;

acid-sensitive

Cbz risk.[1]
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Primary Protocol: Parikh-Doering Oxidation
(Scalable)
Recommended for >10g scale.

Reaction Scheme
The reaction proceeds via the activation of DMSO by Sulfur Trioxide Pyridine complex (SO₃[1]

[3][4]·Py), forming an alkoxysulfonium ion intermediate which is deprotonated by Triethylamine

(Et₃N) to release the ketone.[1][2]

Materials
(4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv)[5]

Sulfur Trioxide Pyridine Complex (SO₃[2][3]·Py) (3.0 equiv)[2]

Dimethyl Sulfoxide (DMSO) (Solvent/Reagent, 5-10 volumes)[2]

Triethylamine (Et₃N) (5.0 equiv)[2]

Dichloromethane (DCM) (Co-solvent, optional for solubility)[2]

Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with an internal thermometer and

nitrogen inlet, dissolve (4S)-N-Cbz-4-hydroxy-azepane in dry DMSO (and DCM if necessary

for solubility).

Base Addition: Add Et₃N (5.0 equiv) in one portion. The solution may warm slightly.[1]

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Note: Lower temperatures

(-10°C) can be used to further suppress side reactions.

Oxidant Addition: Add SO₃·Py complex (3.0 equiv) portion-wise over 15–20 minutes.

Critical: Monitor internal temperature.[1] Do not allow it to exceed 10°C during addition.[1]

The reaction is exothermic.[1]
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The hydroxyl starting material

should disappear.[1]

Quench: Pour the reaction mixture into ice-cold water (20 volumes).

Extraction: Extract the aqueous layer with EtOAc (3 x 10 volumes).

Wash: Wash combined organics with:

10% Citric Acid or 1M HCl (to remove pyridine/Et₃N).[1][2]

Saturated NaHCO₃ (to neutralize acid).[1][2]

Brine (saturated NaCl).[1][2]

Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced

pressure.

Purification: The crude oil is often pure enough (>95%) for subsequent steps.[1] If necessary,

purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).[2]

Secondary Protocol: Dess-Martin Periodinane
(Rapid)
Recommended for <5g scale or high-throughput screening.

Materials
(4S)-N-Cbz-4-hydroxy-azepane (1.0 equiv)[5]

Dess-Martin Periodinane (DMP) (1.2 – 1.5 equiv)[2]

Dichloromethane (DCM) (wet, as water accelerates DMP)[2]

NaHCO₃ (solid, optional buffer)[2]
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Step-by-Step Procedure
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).

Oxidation: Add DMP (1.2 equiv) in a single portion at room temperature.

Tip: If the substrate is acid-sensitive, add NaHCO₃ (2.0 equiv) prior to DMP.[2]

Stirring: Stir at room temperature for 1–2 hours. The suspension will become cloudy as the

iodinane byproduct precipitates.[1]

Quench (The "Reductive Workup"): Add a 1:1 mixture of saturated Na₂S₂O₃ (thiosulfate) and

saturated NaHCO₃.

Hydrolysis: Stir vigorously for 15–30 minutes until the organic layer is clear (removes excess

oxidant and iodine byproducts).

Extraction: Separate layers. Extract aqueous with DCM.[1][5]

Finish: Wash with brine, dry (MgSO₄), and concentrate.

Process Visualization (Workflow)
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Start: (4S)-N-Cbz-4-hydroxy-azepane

Select Scale/Method

Parikh-Doering:
DMSO, Et3N, SO3·Py (0°C)

Scale > 10g

Dess-Martin:
DCM, DMP (RT)

Scale < 5g

Intermediate:
Alkoxysulfonium Ion

Quench: Ice Water
Wash: 1M HCl (Remove Pyridine)

Extraction (EtOAc or DCM)
& Drying (Na2SO4)

Intermediate:
Periodinane Species

Quench: Na2S2O3 / NaHCO3
(Reduces Iodine Byproducts)

Product: N-Cbz-4-oxo-azepane
(Achiral Ketone)

Click to download full resolution via product page

Caption: Decision tree for oxidation methodology based on scale, highlighting distinct

mechanistic intermediates and workup requirements.
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Appearance: Clear, colorless to pale yellow oil (often solidifies upon prolonged storage or if

highly pure).[1][2]

¹H NMR (CDCl₃, 400 MHz):

Look for disappearance of the CH-OH multiplet (typically ~3.8–4.0 ppm).

Appearance of

-protons to the ketone (multiplets ~2.5–2.7 ppm).

Cbz benzylic protons: Singlet/Split Singlet at ~5.1 ppm (rotamers are common in N-Cbz

azepanes).

Chirality Check: The product is achiral. Optical rotation should be zero

.[1][2] If rotation persists, check for unreacted starting material.[1][2]

Troubleshooting Guide
Issue: Incomplete Conversion.

Cause: Wet DMSO (Parikh-Doering) or old DMP reagent.

Fix: Redistill DMSO or add more SO₃[1][2]·Py. For DMP, add 1 drop of water (DMP is

accelerated by water) or fresh reagent.[1][2]

Issue: Enone Formation (Elimination).

Cause: Reaction temperature too high or exposure to strong base.[1]

Fix: Keep Parikh-Doering strictly at 0°C during addition. Ensure workup washes are not

overly basic (use dilute NaHCO₃).[1][2]

Issue: Rotamers in NMR.

Observation: Broad or split peaks in NMR.[1]
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Fix: Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers for cleaner

integration.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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